molecular formula C57H68N14O10 B1676194 5-Tyr-6,8,9-trp-10-arg-neurokinin A (4-10) CAS No. 126050-12-2

5-Tyr-6,8,9-trp-10-arg-neurokinin A (4-10)

Cat. No. B1676194
M. Wt: 1109.2 g/mol
InChI Key: RLHLZLAKTUPWES-PEURKWGASA-N
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Description

5-Tyr-6,8,9-Trp-10-Arg-neurokinin A (4-10) is a variant of neurokinin A . It is also known by other names such as 5-Tyr-6,8,9-Trp-10-Arg-NKA (4-10), MEN 10207, and MEN-10207 . The CAS Registry Number for this compound is 126050-12-2 .


Synthesis Analysis

The synthesis of 5-Tyr-6,8,9-trp-10-arg-neurokinin A (4-10) is typically performed by companies specializing in peptide synthesis, such as Bio-Synthesis and Creative Peptides . These companies offer custom peptide synthesis, process development, and GMP manufacturing .


Molecular Structure Analysis

The molecular structure of 5-Tyr-6,8,9-trp-10-arg-neurokinin A (4-10) is complex, as it is a peptide composed of multiple amino acids . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.

Safety And Hazards

The safety data sheet for 5-Tyr-6,8,9-trp-10-arg-neurokinin A (4-10) provides information on its potential hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, personal protective equipment should be used .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H68N14O10/c1-30(2)49(71-55(80)47(25-34-29-65-42-15-8-5-12-38(34)42)69-52(77)44(22-31-17-19-35(72)20-18-31)67-51(76)39(58)26-48(73)74)56(81)70-46(24-33-28-64-41-14-7-4-11-37(33)41)54(79)68-45(23-32-27-63-40-13-6-3-10-36(32)40)53(78)66-43(50(59)75)16-9-21-62-57(60)61/h3-8,10-15,17-20,27-30,39,43-47,49,63-65,72H,9,16,21-26,58H2,1-2H3,(H2,59,75)(H,66,78)(H,67,76)(H,68,79)(H,69,77)(H,70,81)(H,71,80)(H,73,74)(H4,60,61,62)/t39-,43-,44-,45+,46+,47+,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHLZLAKTUPWES-PEURKWGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H68N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155059
Record name MEN 10207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1109.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tyr-6,8,9-trp-10-arg-neurokinin A (4-10)

CAS RN

126050-12-2
Record name MEN 10207
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126050122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEN 10207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tyr-6,8,9-trp-10-arg-neurokinin A (4-10)
Reactant of Route 2
5-Tyr-6,8,9-trp-10-arg-neurokinin A (4-10)
Reactant of Route 3
5-Tyr-6,8,9-trp-10-arg-neurokinin A (4-10)
Reactant of Route 4
5-Tyr-6,8,9-trp-10-arg-neurokinin A (4-10)
Reactant of Route 5
Reactant of Route 5
5-Tyr-6,8,9-trp-10-arg-neurokinin A (4-10)
Reactant of Route 6
5-Tyr-6,8,9-trp-10-arg-neurokinin A (4-10)

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